Xantholipin
説明
特性
分子式 |
C27H18ClNO10 |
|---|---|
分子量 |
551.9 g/mol |
IUPAC名 |
(2R,11S,13R)-22-chloro-2,28-dihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),4(9),7,17,20(25),21,23,27-octaene-3,5,10,26-tetrone |
InChI |
InChI=1S/C27H18ClNO10/c1-8-5-10-14(26(34)29-8)25(33)27(35)11(18(10)30)6-13-15-17(27)20(32)16-19(31)9-3-4-12(28)22(36-2)21(9)39-24(16)23(15)38-7-37-13/h3-5,11,13,32,35H,6-7H2,1-2H3,(H,29,34)/t11-,13-,27-/m1/s1 |
InChIキー |
HSVRTPZWHMWONP-JUEDDRGBSA-N |
異性体SMILES |
CC1=CC2=C(C(=O)[C@]3([C@@H](C2=O)C[C@@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)O)C(=O)N1 |
正規SMILES |
CC1=CC2=C(C(=O)C3(C(C2=O)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)O)C(=O)N1 |
同義語 |
xantholipin |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Xantholipin belongs to the polycyclic xanthone family, which includes structurally and functionally related compounds. Below is a detailed comparison:
Structural Analogs of this compound
15R-17,18-Dehydrothis compound Structure: Lacks the oxidoreductase-mediated double-bond reduction at C-17 and C-18 due to the absence of the xanZ2 gene . Bioactivity: Retains strong antiproliferative and antimicrobial activities comparable to this compound . Source: Produced by Streptomyces qinglanensis 172205 via genome-guided OSMAC (One Strain Many Compounds) cultivation .
This compound B Structure: A biosynthetic precursor of this compound, differing in the absence of a late-stage oxidative modification . Bioactivity: Exhibits 3–11-fold higher cytotoxicity than this compound against KB, BGC-803, A549, and MCF-7 cancer cell lines . Source: Isolated from Streptomyces flocculus CGMCC 4.1223 WJN-1, a mutant strain with an inactivated aminotransferase gene (stnR) .
Other Polycyclic Xanthone Antibiotics
Lysolipin I
- Structure : Shares a xanthone-containing hexacyclic backbone but lacks the δ-lactam and methylene dioxy bridge .
- Bioactivity : Antimicrobial activity against Gram-positive bacteria; gene cluster shares 54% similarity with this compound’s .
- Biosynthesis : Involves a Baeyer-Villiger oxidation for xanthone ring formation, similar to this compound .
FD-594
- Structure : Contains a xanthone core but differs in side-chain modifications .
- Bioactivity : Cytotoxic activity; gene cluster shares 34% similarity with this compound’s .
Albofungin
- Structure : Hexacyclic xanthone with a pyran ring instead of a δ-lactam .
- Bioactivity : Antifungal and antitumor activities; gene cluster shares 48% similarity with this compound’s .
Cervinomycins Structure: Include a xanthone core with glycosidic side chains . Bioactivity: Antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Non-Streptomyces Xanthones
MDN-0185 Structure: Seven-ring polycyclic xanthone with partial structural similarity to this compound . Bioactivity: Potent antiplasmodial activity (IC₅₀ = 9 nM against Plasmodium falciparum 3D7) . Source: Produced by Micromonospora sp. CA-256353 .
Key Research Findings
Structural Determinants of Bioactivity
- Post-PKS Modifications : The δ-lactam, methylene dioxy bridge, and stereogenic centers in this compound are critical for its cytotoxicity. Precursors lacking these features show 10²–10³-fold reduced activity .
- Chlorine Substitution : The C-1 chlorine in this compound enhances its binding to molecular targets like HSP47 .
Gene Cluster Comparisons
- This compound Cluster : Contains oxidoreductases (e.g., xanZ2) and amide synthetases absent in other xanthone pathways .
- Cross-Species Similarity : this compound’s gene cluster shares 34–57% similarity with those of lysolipin I, FD-594, and albofungin .
Cytotoxicity Data
| Compound | HL60 (IC₅₀) | KB (IC₅₀) | A549 (IC₅₀) | MCF-7 (IC₅₀) | |
|---|---|---|---|---|---|
| This compound | <0.3 μM | <2 nM | 3.2 μM | 4.5 μM | |
| This compound B | N/A | 0.18 nM | 0.7 μM | 1.5 μM | |
| Doxorubicin (Control) | 0.3 μM | 20 nM | 10 μM | 12 μM |
Q & A
Q. What are the key enzymatic and genetic components involved in Xantholipin biosynthesis?
this compound biosynthesis relies on a polyketide synthase (PKS)-driven pathway, supported by redox tailoring enzymes (e.g., Baeyer-Villiger oxidases) and cyclases. Gene clusters (e.g., xanO1-xanS1, xanB1-xanB3) are organized into 18 co-transcription units, as identified via RT-PCR and qRT-PCR analyses. Disruption of the ArsR family regulator XanR3 reduces transcription of critical operons, directly impairing biosynthesis .
Q. How is the planar structure of this compound determined experimentally?
Structural elucidation combines high-resolution mass spectrometry (HRESIMS) and NMR spectroscopy. Key steps include:
- 1D/2D NMR : Comparison of chemical shifts (e.g., δC 136.0 for C-17 and δC 141.5 for C-18) identifies double bonds and sp² hybridized carbons.
- HMBC/COSY correlations : Trace connectivity between protons and carbons (e.g., H-16a to C-17/C-18) to confirm ring systems.
- Quantum chemical ECD calculations : Assign absolute configurations (e.g., 15R in 17,18-dehydrothis compound) by matching experimental and computed spectra .
Q. What methodologies are used to isolate and characterize this compound derivatives?
Isolation involves solvent extraction, followed by HPLC purification. Structural characterization employs:
- HRESIMS : Determines molecular formulas (e.g., C₂₇H₁₆ClNO₉).
- Comparative NMR analysis : Differentiates derivatives (e.g., 17,18-dehydrothis compound) from parent compounds.
- Bioactivity assays : Cytotoxicity tests against cancer cell lines (e.g., HL60, KB) using IC₅₀ measurements .
Advanced Research Questions
Q. How can contradictions in bioactivity data between this compound and its precursors be resolved?
Precursors lacking post-PKS modifications (e.g., amide bonds, stereogenic centers) show 10²–10³-fold reduced cytotoxicity. To address discrepancies:
- Structure-activity relationship (SAR) studies : Systematically modify functional groups and assay bioactivity.
- Gene knockout mutants : Compare metabolite profiles of wild-type vs. XanR3-disrupted strains to identify essential biosynthetic steps .
Q. What experimental strategies optimize heterologous expression of this compound biosynthetic gene clusters?
- AntiSMASH analysis : Identify and clone gene clusters (e.g., 72-kb alb cluster in Streptomyces chrestomyceticus).
- Conjugation techniques : Transfer clusters into heterologous hosts (e.g., E. coli ET12567/pUZ8002) for expression.
- Metabolic engineering : Overexpress rate-limiting enzymes (e.g., PKS modules) to enhance yield .
Q. How do regulatory genes like XanR3 influence this compound production?
- Transcriptional profiling : Use qRT-PCR to measure operon expression levels in XanR3 mutants (e.g., 4.6-fold downregulation of xanO1-xanS1).
- Complementation assays : Restore XanR3 in mutants to verify its role as a transcriptional activator.
- Electrophoretic mobility shift assays (EMSAs) : Confirm DNA-binding activity of XanR3 to promoter regions .
Q. What methods validate the reproducibility of this compound biosynthesis studies?
- Structured reporting : Follow Beilstein Journal guidelines to detail experimental protocols, including NMR parameters and HPLC conditions.
- Deposit raw data : Provide HRESIMS spectra, NMR assignments, and bioassay datasets in supplementary materials.
- Independent replication : Collaborate with external labs to repeat gene cluster expression and metabolite isolation .
Q. How can computational tools resolve ambiguities in this compound’s biosynthetic pathway?
- Bioinformatics pipelines : Use antiSMASH to annotate gene functions (e.g., PKS, cyclases).
- Phylogenetic analysis : Compare Streptomyces gene clusters to identify conserved domains.
- Quantum mechanical modeling : Simulate reaction intermediates (e.g., Claisen rearrangements) to validate proposed pathways .
Q. What experimental designs address low yields in this compound production?
Q. How do researchers assess this compound’s mechanism of action in cancer cells?
- Transcriptomic profiling : Measure HSP47 gene expression inhibition (IC₅₀ = 0.20 μM).
- Comparative cytotoxicity assays : Test against doxorubicin-resistant cell lines to identify novel targets.
- Apoptosis assays : Use flow cytometry to quantify caspase activation and mitochondrial membrane depolarization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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